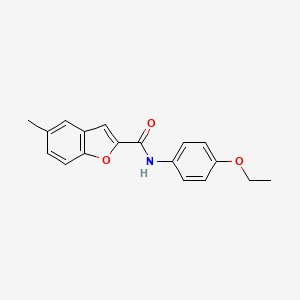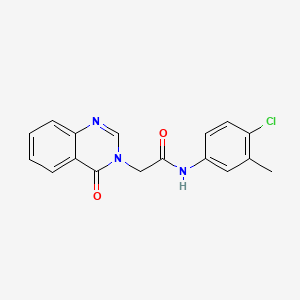![molecular formula C14H22N2O3S B4442321 4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4442321.png)
4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide
Descripción general
Descripción
4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide, also known as MS-275, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. It belongs to the class of histone deacetylase (HDAC) inhibitors, which have been shown to have promising activity against various types of cancer.
Mecanismo De Acción
4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This leads to increased acetylation of histones, which in turn leads to changes in gene expression that can promote cell death and inhibit tumor growth. 4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide has also been shown to have other mechanisms of action, including the induction of DNA damage and the inhibition of angiogenesis.
Biochemical and Physiological Effects
4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide has been shown to have a number of biochemical and physiological effects in preclinical and clinical studies. These include the induction of apoptosis (programmed cell death), the inhibition of cell proliferation, and the inhibition of angiogenesis (the formation of new blood vessels). 4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide has also been shown to have immunomodulatory effects, which may contribute to its anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of HDAC enzymes, which makes it a useful tool for studying the role of histone acetylation in gene expression and cellular processes. 4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide has also been shown to have low toxicity in preclinical studies, which makes it a promising candidate for further development as an anticancer agent. However, 4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide has some limitations for use in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer to cells or animals. 4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide also has a short half-life, which can limit its effectiveness in some experimental settings.
Direcciones Futuras
There are several future directions for research on 4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide. One area of interest is the development of new formulations or delivery methods that can improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict response to 4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide treatment, which could help to personalize therapy for cancer patients. Additionally, further studies are needed to better understand the mechanisms of action of 4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide and to identify potential combination therapies that could enhance its anticancer activity.
Aplicaciones Científicas De Investigación
4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide has been studied extensively in preclinical and clinical trials for its potential as an anticancer agent. It has been shown to have activity against a wide range of cancer types, including leukemia, lymphoma, breast cancer, and lung cancer. 4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This leads to increased acetylation of histones, which in turn leads to changes in gene expression that can promote cell death and inhibit tumor growth.
Propiedades
IUPAC Name |
3-(methanesulfonamido)-4-methyl-N-pentan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-5-6-11(3)15-14(17)12-8-7-10(2)13(9-12)16-20(4,18)19/h7-9,11,16H,5-6H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRRJUXEFDHTBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC(=C(C=C1)C)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-N-methyl-2-furamide](/img/structure/B4442239.png)


![2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4442269.png)
![N-[3-(allyloxy)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4442275.png)
![4-methyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4442291.png)

![methyl [2,4-dichloro-3-methyl-6-(1H-tetrazol-1-yl)phenoxy]acetate](/img/structure/B4442306.png)
![6-methyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4442313.png)
![N-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-phenoxyacetamide](/img/structure/B4442315.png)
![3-amino-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4442332.png)
![1-benzyl-7-methyl-2-(4-morpholinylcarbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4442341.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4442344.png)
![N,N,3-trimethyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4442347.png)